molecular formula C9H10BrN3S B13063237 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13063237
M. Wt: 272.17 g/mol
InChI Key: YQFMNAVGQJDLRL-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of 5-bromo-2-thienyl chalcones with hydrazine derivatives. One common method involves the use of microwave irradiation in the presence of a green catalyst such as fly ash: H2SO4 . This method is environmentally friendly and provides good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its combination of a thiophene and pyrazole ring, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3

InChI Key

YQFMNAVGQJDLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(S2)Br)C)N

Origin of Product

United States

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